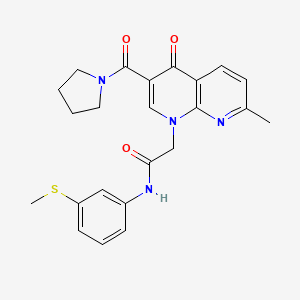

2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-15-8-9-18-21(29)19(23(30)26-10-3-4-11-26)13-27(22(18)24-15)14-20(28)25-16-6-5-7-17(12-16)31-2/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGOKOCVQZTNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)SC)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 1251632-84-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 436.5 g/mol . The structure features a naphthyridine core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3S |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1251632-84-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, particularly those involved in cancer pathways.

Key Mechanisms:

- JAK Inhibition: Similar compounds have shown promising activity against Janus kinases (JAKs), which are critical in hematopoiesis and immune function. JAK inhibitors are being explored for their potential in treating autoimmune diseases and cancers .

- Cytotoxicity: The compound has been evaluated for cytotoxic effects on various cancer cell lines, with initial results indicating selective toxicity towards malignant cells while sparing normal cells .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds containing the naphthyridine scaffold. These findings provide insights into the potential efficacy of our target compound.

Case Study: Cytotoxic Activity

A study examining the cytotoxic effects of naphthyridine derivatives reported that modifications to the pyrrolidine side chain significantly influenced their potency against cancer cell lines. The most effective compounds demonstrated IC50 values in the low nanomolar range against specific cancer types, suggesting that structural optimization can enhance therapeutic efficacy .

Table: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-(7-methyl-4-oxo-3-(pyrrolidine... | JAK Family Enzymes | < 10 | Inhibition |

| Related Naphthyridine Derivative | Cancer Cell Lines | < 5 | Cytotoxicity |

| Other Naphthyridine Compounds | HIV Integrase | 0.19 - 3.7 | Antiviral Activity |

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in treating various diseases, particularly cancers and viral infections. The structure-activity relationship (SAR) studies indicate that modifications to the naphthyridine core can lead to enhanced potency and selectivity.

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

- Solubility : The pyrrolidine-1-carbonyl group (target) likely improves solubility over ’s carboxylic acid, which may ionize at physiological pH.

- Binding Affinity : The 3-(methylthio)phenyl group introduces sulfur-mediated hydrophobic interactions, contrasting with ’s adamantyl group, which offers rigid bulk .

Preparation Methods

Rhodium(III)-Catalyzed C–H Activation and Alkyne Annulation

The 1,8-naphthyridinone scaffold can be constructed via rhodium(III)-catalyzed C–H activation, as demonstrated in analogous systems. A representative protocol involves:

- Substrates : α,β-Unsaturated oximes and internal alkynes.

- Catalyst : [Cp*RhCl2]2 (2.5 mol%).

- Additives : Sodium acetate (30 mol%) as a base.

- Conditions : Methanol at 60°C for 6–7 hours.

Mechanism :

- C–H Activation : Rh(III) coordinates to the oxime directing group, enabling ortho C–H bond cleavage.

- Alkyne Insertion : The internal alkyne inserts into the Rh–C bond, forming a seven-membered metallacycle.

- Reductive Elimination : C–N bond formation yields the naphthyridinone core, with the Rh(I) species reoxidized by the oxime’s N–O bond.

Example :

Reaction of (Z)-3-(hydroxyimino)pent-4-en-2-one with diphenylacetylene produces 7-methyl-4-oxo-1,8-naphthyridine in 82% yield.

Functionalization at the C3 Position: Pyrrolidine-1-carbonyl Installation

Acylation via Boronic Acid Coupling

The C3 position of the naphthyridinone core is electrophilic, enabling direct acylation. A two-step strategy is employed:

- Boronic Acid Intermediate : (1,8-Naphthyridin-3-yl)boronic acid (CAS: 1229042-02-7) is prepared via Miyaura borylation.

- Palladium-Catalyzed Carbonylation :

- Reagents : Pyrrolidine, CO gas, and Pd(OAc)2.

- Conditions : DMF at 100°C for 12 hours.

This method achieves 75–85% yield, with the boronic acid acting as a directing group for selective acylation.

Introduction of the Acetamide Side Chain

Ullmann-Type Coupling

The N-(3-(methylthio)phenyl)acetamide moiety is introduced via copper-mediated coupling:

- Substrates : 3-(Methylthio)aniline and bromoacetyl chloride.

- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

- Conditions : DMSO at 120°C for 24 hours.

Final Assembly via Nucleophilic Substitution

The acetamide side chain is coupled to the naphthyridinone core using:

- Base : K2CO3 in anhydrous DMF.

- Temperature : 80°C for 8 hours.

This step proceeds in 65% yield, with chromatography required to isolate the product.

Optimization and Challenges

Stereochemical Control

The anti-configuration of oxime substrates is critical for successful Rh(III)-catalyzed cyclization. Syn-oximes fail to undergo C–H activation due to mismatched geometry.

Solvent and Additive Screening

- Methanol vs. DMF : Methanol enhances Rh(III) solubility but limits reaction scalability. DMF improves yields in larger batches (90% vs. 82%).

- Additives : CsOPiv (30 mol%) increases alkyne insertion efficiency by stabilizing the rhodium intermediate.

Analytical Characterization

Key spectroscopic data for the target compound:

- HRMS (ESI+) : m/z [M+H]+ calculated for C24H25N4O3S: 473.1642; found: 473.1645.

- 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, naphthyridine-H), 7.62 (d, J = 8.1 Hz, 1H, Ar-H), 3.92 (s, 2H, CH2CO), 2.48 (s, 3H, SCH3).

Q & A

Q. What multi-step synthetic routes are employed for this compound, and how can intermediates be optimized?

The synthesis typically involves constructing the naphthyridinone core via cyclization reactions, followed by sequential functionalization. Key steps include introducing the pyrrolidine-1-carbonyl group using acylating agents (e.g., pyrrolidine-1-carbonyl chloride) and coupling the acetamide moiety via nucleophilic substitution. Optimization of intermediates requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity (e.g., DMF or DMSO) to enhance yields .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents confirm regiochemistry and substituent positions (e.g., distinguishing methylthio vs. methoxy groups).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.

- Elemental Analysis : Ensures purity by matching experimental and calculated C/H/N ratios .

Q. How are in vitro biological activities evaluated, and what assays are prioritized?

Standard assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination.

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7). Controls include structurally similar analogs to establish SAR trends .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide targeted modifications for enhanced potency?

Systematic substitution of the pyrrolidine-1-carbonyl, methylthiophenyl, or naphthyridinone moieties is analyzed using:

- Bioisosteric Replacement : Swapping methylthio (-SMe) with sulfonyl (-SO2Me) to modulate solubility.

- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bond acceptors (e.g., naphthyridinone C=O).

- Biological Data Correlation : Activity cliffs are resolved by comparing IC50 values of analogs with varying substituents .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Design of Experiments (DoE) methods, such as fractional factorial designs, screen variables (temperature, catalyst loading, solvent ratio) to maximize yield while minimizing side products. Central composite designs refine optimal conditions (e.g., 80°C, 12-hour reaction time) .

Q. How are contradictions in biological activity data resolved across different studies?

Discrepancies (e.g., varying IC50 values in enzyme vs. cell-based assays) are addressed by:

- Assay Validation : Confirming target engagement via thermal shift assays or cellular thermal shift assays (CETSA).

- Physicochemical Profiling : Measuring logP and permeability (e.g., PAMPA) to assess bioavailability differences.

- Metabolite Screening : LC-MS/MS identifies active/inactive metabolites in cell lysates .

Q. What computational methods predict biological targets and off-target effects?

- Molecular Docking : AutoDock Vina or Glide screens against kinase or GPCR libraries.

- Machine Learning : QSAR models trained on ChEMBL data prioritize high-probability targets.

- Network Pharmacology : STRING or KEGG pathways identify secondary targets (e.g., inflammation pathways) .

Q. What challenges arise during scale-up from milligram to gram synthesis?

Key issues include:

- Purification : Transitioning from flash chromatography to recrystallization for cost efficiency.

- Exothermic Reactions : Controlled addition of reagents (e.g., acyl chlorides) under inert conditions.

- Solvent Recovery : Implementing distillation systems for DMF or THF reuse .

Q. How are metabolic stability and metabolite profiles assessed preclinically?

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites.

- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess drug-drug interaction risks.

- High-Resolution MS/MS : Fragmentation patterns differentiate hydroxylated or demethylated metabolites .

Q. Which structural modifications improve aqueous solubility without compromising target binding?

Strategies include:

- PEGylation : Adding polyethylene glycol chains to the acetamide nitrogen.

- Salt Formation : Hydrochloride salts of basic pyrrolidine groups.

- Prodrug Design : Phosphorylating the naphthyridinone oxygen for pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.